molecular formula C21H13FN2O2S B11565220 3-[2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

3-[2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

Cat. No.: B11565220
M. Wt: 376.4 g/mol
InChI Key: AKTQEYYYFVTLNY-UHFFFAOYSA-N
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Description

3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of fluorophenyl, imidazo[2,1-b][1,3]thiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-fluorobenzylamine with a suitable thiazole precursor, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core. The final step involves the coupling of this intermediate with a chromenone derivative under specific reaction conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to alterations in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C21H13FN2O2S

Molecular Weight

376.4 g/mol

IUPAC Name

3-[2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one

InChI

InChI=1S/C21H13FN2O2S/c22-17-7-3-1-5-13(17)9-15-11-24-12-18(23-21(24)27-15)16-10-14-6-2-4-8-19(14)26-20(16)25/h1-8,10-12H,9H2

InChI Key

AKTQEYYYFVTLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=CC=C5F

Origin of Product

United States

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